molecular formula C3H4O3 B1329439 Formyl acetate CAS No. 2258-42-6

Formyl acetate

Cat. No.: B1329439
CAS No.: 2258-42-6
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
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Description

Formyl acetate (CAS 2258-42-6), also known as acetic-formic anhydride or acetyl formate, is a mixed anhydride derived from acetic acid and formic acid. Its molecular formula is C₃H₄O₃, and its structure comprises an acetyl group (CH₃CO−) linked to a formyl group (HCO−) via an oxygen bridge . This compound is characterized by its high reactivity due to the electrophilic nature of the formyl moiety and the hydrolytic instability inherent to anhydrides. This compound is utilized in organic synthesis as a transient intermediate, particularly in reactions requiring selective acylation or formylation. For example, it has been employed in the synthesis of propargylic acetates and as a precursor in catalytic cycles involving enolate intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formyl acetate can be synthesized through two primary methods:

Industrial Production Methods: While acetic formic anhydride is mainly produced on a laboratory scale, the above methods can be adapted for larger-scale production with appropriate safety measures due to its thermal instability.

Chemical Reactions Analysis

Types of Reactions: Formyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Formylating Agent
Formyl acetate is primarily utilized as a formylating agent in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and phenols to introduce a formyl group into the target molecule. This process is critical in synthesizing aldehydes from aromatic Grignard reagents and preparing compounds like formyl fluoride and diazoacetaldehyde .

Synthetic Routes
The synthesis of this compound can be achieved through several methods:

  • Reaction of Sodium Formate with Acetyl Chloride : Conducted in anhydrous diethyl ether at temperatures between 23–27°C.
  • Reaction of Acetic Anhydride with Formic Acid : Typically performed at 0°C.

Biological Applications

Modification of Biomolecules
In biological research, this compound is employed to modify biomolecules such as amino acids and proteins. This modification can enhance the properties of these biomolecules for further study or application .

Medicinal Chemistry

Pharmaceutical Synthesis
this compound plays a significant role in the synthesis of pharmaceuticals through formylation reactions. It acts as a precursor in developing various bioactive compounds, including those with potential anticancer properties. For example, its derivatives have been explored for their efficacy against cancer cells by modifying the structure of known anticancer agents .

Case Study: Anticancer Compounds
Research has shown that compounds synthesized using this compound exhibit promising activities against cancer cell lines. The structural modifications facilitated by this compound can lead to enhanced therapeutic effects and reduced toxicity compared to traditional treatments .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in producing fine chemicals and intermediates. Its ability to introduce functional groups into organic molecules makes it valuable in creating complex chemical structures required in various applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Chemical Synthesis Formylating agent for nucleophilesFacilitates introduction of formyl groups
Biology Modification of biomoleculesEnhances properties for research
Medicinal Chemistry Precursor for pharmaceuticalsPotential anticancer activity
Industry Production of fine chemicalsEnables synthesis of complex structures

Mechanism of Action

The primary mechanism of action for acetic formic anhydride involves its role as a formylating agent. It reacts with nucleophiles such as amines, amino acids, and alcohols to introduce a formyl group. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of acetic acid .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Formyl Acetate vs. Methyl Acetate (CAS 79-20-9)

  • Structural Differences : Methyl acetate (CH₃COOCH₃) is a simple ester, whereas this compound (CH₃CO−O−CHO) is a mixed anhydride.
  • Reactivity : this compound undergoes rapid hydrolysis in aqueous conditions due to its anhydride linkage, while methyl acetate is more stable and requires strong acidic/basic conditions for hydrolysis .
  • Applications : Methyl acetate is widely used as a solvent, while this compound is restricted to specialized synthetic applications due to its instability .

This compound vs. Vanillin Acetate (CAS 881-68-5)

  • Functional Groups: Vanillin acetate contains both an acetylated phenolic hydroxyl group and a formyl group on an aromatic ring, enabling dual reactivity in electrophilic substitutions .
  • Stability : The aromatic formyl group in vanillin acetate is less reactive toward nucleophiles compared to the aliphatic formyl group in this compound, making it suitable for flavor and pharmaceutical intermediates .

Hydrolysis and Stability Profiles

Compound Hydrolysis Conditions Stability in Biological Systems Key Evidence Source
This compound Rapid hydrolysis in mild aqueous conditions Low; prone to enzymatic cleavage
Acetate esters (e.g., methyl acetate) Requires strong acids/bases High; resistant to metabolic activation
Formyl esters (e.g., lank acid diformate) Mild alkaline or enzymatic hydrolysis Moderate; preferred in prodrug design
  • Key Insight : Formyl derivatives (e.g., this compound) are superior to acetate esters in applications requiring controlled release or mild deprotection, such as antibiotic synthesis .

Biological Activity

Formyl acetate, an organic compound with the formula C3_3H6_6O2_2, is an ester that has garnered attention for its diverse biological activities. This article explores the biological implications of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reaction of acetic anhydride with formic acid, leading to the formation of the ester. Its structure consists of a formyl group (-CHO) attached to an acetate moiety, which contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 6.3 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
  • Cytotoxic Effects : this compound and its derivatives have demonstrated cytotoxic activity in various assays. For example, compounds derived from this compound were tested against Artemia salina (brine shrimp), showing significant cytotoxicity with LC50_{50} values below 1000 µg/mL for several derivatives . This suggests potential applications in cancer therapy.
  • Anti-inflammatory Properties : Some studies have suggested that this compound may exert anti-inflammatory effects. The presence of the formyl group is believed to enhance its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it affects the activity of EPAC proteins, which play a crucial role in insulin secretion and cardiac function . The structure-activity relationship (SAR) studies indicate that modifications to the formyl group can significantly alter its inhibitory potency.
  • Cellular Uptake and Interaction : Studies on cellular uptake have revealed that this compound interacts with cellular membranes, facilitating its entry into cells where it can exert its biological effects. This interaction is critical for its antimicrobial and cytotoxic activities .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Efficacy : A study evaluating various derivatives of this compound reported significant antimicrobial activity against multiple bacterial strains. The most active compounds demonstrated MIC values lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .
  • Cytotoxicity Assessment : In a cytotoxicity assay using Artemia salina, a series of this compound derivatives were evaluated for their lethal concentrations. Compounds showed varying degrees of toxicity, indicating that structural modifications can enhance or diminish their cytotoxic potential .

Data Table: Biological Activity Summary

Activity Type Description Example Findings
AntimicrobialInhibition of bacterial growthMIC = 6.3 µg/mL against Staphylococcus aureus
CytotoxicToxicity towards cancer cell linesLC50_{50} < 1000 µg/mL in Artemia salina assays
Anti-inflammatoryModulation of inflammatory responsesPotential pathways under investigation

Q & A

Basic Research Questions

Q. How can formyl acetate be synthesized in the laboratory, and what are the critical parameters to control during synthesis?

this compound (CAS 2258-42-6) is typically synthesized via the reaction of acetyl chloride with sodium formate under anhydrous conditions . Key parameters include maintaining a dry environment to prevent hydrolysis (yielding acetic acid and CO) and controlling reaction temperature (e.g., 160–180°C for 4 hours in some protocols ). Alternative methods involve formic acid reacting with acetyl chloride derivatives, though this requires careful handling due to the compound's instability .

Q. What are the primary stability concerns of this compound under experimental conditions, and how can decomposition be minimized?

this compound decomposes readily in the presence of water, producing acetic acid and carbon monoxide . To mitigate this, storage at room temperature in anhydrous solvents (e.g., dry diethyl ether) under inert atmospheres (N₂ or Ar) is recommended. Decomposition kinetics can be monitored via ¹³C NMR (e.g., δ 168.91 ppm for carbonyl groups ) or gas chromatography to track CO release .

Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures, considering its physicochemical properties?

Due to its low boiling point (27–28°C at 1 Torr ), gas chromatography (GC) with flame ionization detection is optimal for volatile fractions. For non-volatile intermediates, ¹³C NMR and HPLC-MS are preferred to identify this compound and its degradation products . Stability during analysis requires rapid cooling and avoidance of aqueous mobile phases in HPLC .

Advanced Research Questions

Q. How does the role of this compound as a CO source in heteroaryl hydroxycarbonylation compare to traditional CO gas methods in terms of reaction efficiency and safety?

this compound serves as a safer, in situ CO source in hydroxycarbonylation reactions, avoiding the hazards of pressurized CO gas. Gadakh et al. (2012) demonstrated its efficacy in synthesizing heteroaryl ketones via Pd-catalyzed pathways, achieving yields comparable to traditional methods (e.g., 65–85% ). Key advantages include controlled CO release and reduced reactor complexity .

Q. In enzyme-catalyzed reactions involving formyl phosphate generation, how does the presence of this compound influence the kinetic parameters of acetate kinase?

Studies using E. coli acetate kinase (EcAckA) show that this compound may act as a competitive inhibitor or substrate analog during formyl phosphate synthesis. Linear kinetic assays (n = 3 replicates) revealed reduced Vmax and increased Km in the presence of this compound, suggesting interference with phosphate transfer . Experimental designs should include controls with deuterated analogs to distinguish enzyme promiscuity .

Q. What computational models have been developed to predict the gas-phase reactivity of this compound derivatives, and how do they align with experimental kinetic data?

Mondal & Rajakumar (2022) employed density functional theory (DFT) to model HCO radical interactions with ethyl acetate analogs, providing insights into this compound’s gas-phase degradation pathways . Their models predicted rate constants within 10% of experimental values (e.g., 6135–6147 cm³ molecule⁻¹ s⁻¹ ), validating its use in atmospheric chemistry simulations.

Q. How can contradictory findings regarding this compound's stability in aqueous versus non-aqueous systems be systematically addressed in experimental design?

Discrepancies arise from solvent polarity and trace water content. A systematic approach involves:

  • Conducting stability assays in deuterated solvents (DMSO-d₆ vs. CDCl₃) to track hydrolysis via ¹H NMR .
  • Using isotopically labeled H₂¹⁸O to quantify water-induced decomposition .
  • Comparing activation energies (Ea) in polar vs. non-polar media via Arrhenius plots .

Q. What strategies are employed to utilize this compound in the synthesis of seven-membered heterocycles like benzoxepines, and what mechanistic insights underpin these reactions?

this compound’s electrophilic formyl group enables [2+4] annulation with ynones under basic conditions, forming benzoxepine cores via decarboxylative ring-opening . Key steps include:

  • Base-promoted enolate formation from the acetate moiety.
  • Nucleophilic attack on the formyl carbon, followed by intramolecular cyclization . Mechanistic studies using ¹³C labeling (e.g., tracking CO release ) confirm regioselectivity in these cascades.

Properties

IUPAC Name

formyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWKVZNEPHTCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177103
Record name Acetic acid, anhydride with formic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2258-42-6
Record name Acetic-formic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2258-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, anhydride with formic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5
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Synthesis routes and methods I

Procedure details

Formic acetic anhydride was prepared by adding 96% formic acid (1.24 ml, 32.2 mmol) to acetic anhydride (1.52 ml, 16.1 mmol) and stirring for 1 hour. (Ref: Org. Process Research & Development, 2000, 4, p. 567-570). Formic acetic anhydride (0.16 ml, 0.87 mmol) was added to a solution of 1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate (430 mg, 0.79 mmol) in 20 mL of tetrahydrofuran. The reaction mixture was stirred for 30 minutes then quenched with 2 mL of 1N NaOH and stirred vigorously. The reaction was passed through a Varian Chem Elute™ 1010 tube that was pretreated for five minutes with 2 mL of 1N NaOH. The tube was eluted with ethyl acetate. The eluent was dried over MgSO4 and concentrated to give 1,1-dimethylethyl 2,3-dihydro-1H-inden-2-yl[(4-{[4-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-3-(formylamino)phenyl]oxy}phenyl)methyl]carbamate. (M-1) 572.0, 2.93 min (LC/MS method B)
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
1,1-dimethylethyl[2-amino-4-({4-[(2,3-dihydro-1H-inden-2-yl{[(1,1-dimethylethyl)oxy]carbonyl}amino)methyl]phenyl}oxy)phenyl]carbamate
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Formic acetic anhydride was prepared by adding 96% formic acid (0.702 ml, 18.3 mmol) to acetic anhydride (0.863 ml, 9.1 mmol) and stirring for 30 minutes. A tetrahydrofuran solution of diisopropylethylamine (3.2 ml, 18.3 mmol) and 4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline (2.53 g, 7.62 mmol) was added to the formic acetic anhydride. The reaction was stirred for approximately 18 hours. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The organic layers were dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography to give (4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy)phenyl]oxy}-2-nitrophenyl) formamide. (M+1) 360.8, 2.31 min (LC/MS method B)
Quantity
0.702 mL
Type
reactant
Reaction Step One
Quantity
0.863 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Formic acetic anhydride was prepared by stirring a slurry of 34.4 g (0.42 mol) sodium formate in 35 mL ethyl ether and adding 24.9 mL (0.35 mol) of acetyl chloride dropwise keeping the temperature at 25° C. with intermittent cooling. After vigorous stirring for 5 hours the slurry was filtered into another reaction vessel and diluted with 100 mL CH2Cl2, then chilled to 0° C. A solution of 40 g (0.16 mol) 2-amino-N-(1,1-dimethylethyl)benzenemethanesulfonamide in 200 mL CH2Cl2 was then added dropwise keeping the temperature below 10° C. The mixture was then allowed to warm to room temperature and 50 mL methanol was added then stirred 18 hours. Evaporation of the solvent in vacuo left a residue that was taken up in chloroform, washed two times with NaHCO3 solution, dried (MgSO4) and stripped to dryness. The residue was triturated with n-butyl chloride and hexanes (1:1) and collected by filtration to afford 36.8 g of the title compound, m.p. 114°-115° C.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 130 g anhydrous sodium formate (1.91 M) in 60 ml ethyl acetate at 20° C. was added 99 g acetyl chloride (1.26 M) and the white suspension stirred for 6 h. The mixture was filtered and the solids washed twice with 25 ml ethyl acetate. The combined filtrate and rinse were analyzed by 300 MHz proton NMR. Integration of peaks at 2.25, 8.75, and 9.1 gave the following composition in mol %: 3% acetic-anhydride, 3.5% formic anhydride, 30% formic-acetic anhydride. To 193 g of the above solution at −5° C. were added 22 g of 2,4,6-trihydroxyphenyl-4′-hydroxybenzyl ketone (84.5 mM) followed by a drop by drop addition of 118 g di-isopropylethylamine (1.01 M) over 60 min and the reaction stirred at −5° C. for 18 h. To the yellowish solution was added 100 ml hydrochloric acid (37%) and the mixture heated to 90° C. under 150 mbar vacuum to remove approximately 115 g of distillate. To the residue was added 225 ml water causing crystallization. The slurry was cooled, held at 0° C. for 30 min followed by filtration. The solids were rinsed twice with 100 ml water and dried at 25 mbar for 6 h at 60° C. to obtain a white powder (19.6 g). Quantitative HPLC analysis with external standards showed this to contain 97.3 wt. % genistein and 2.5 wt. % 2-methylgenistein. The yield of genistein is therefore 79% based on the ketone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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